Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-7-4-2-3-5-9(7)12-10(8)13/h2-6H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPRBJSNMKCUQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994717 | |
| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73776-17-7 | |
| Record name | 73776-17-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126223 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-hydroxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization-Based Synthesis from Nitrobenzene Derivatives
One of the most reported approaches involves the synthesis of the quinoline core via cyclization of substituted nitrobenzene derivatives, followed by functional group modifications to introduce the methyl ester and oxo functionalities.
- Starting Material: 1,3-dichloro-2-nitrobenzene
- Key Steps:
- Introduction of methylamine under microwave irradiation to form an intermediate amine derivative.
- Palladium-catalyzed Heck reaction to build the quinoline skeleton.
- Reduction of the nitro group to an amine.
- Cyclization using sodium methoxide (NaOMe) to form the 2-oxo-1,2-dihydroquinoline ring system.
- Esterification to yield methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (Scheme 1 in referenced studies).
This method is notable for its use of microwave irradiation and palladium catalysis, which enhance reaction efficiency and yields. The cyclization step with NaOMe is crucial for ring closure and formation of the oxo group at position 2.
Vilsmeier-Haack Formylation Followed by Oxidation and Esterification
Another synthetic route involves the Vilsmeier-Haack reaction on N-methyl acetanilide to introduce a formyl group at position 3, which is then converted into the carboxylate ester.
- Procedure:
- N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) at 0 °C to form the Vilsmeier reagent.
- Addition of N-methyl acetanilide leads to formylation at the 3-position of the quinoline ring.
- Refluxing for 4–5 hours ensures completion of the reaction monitored by TLC.
- Subsequent oxidation and esterification steps yield this compound.
This method offers a direct approach to functionalize the quinoline ring at the 3-position, facilitating the introduction of the carboxylate group.
Methylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate Derivatives
A more specialized preparation involves methylation reactions on hydroxy-thioxoquinoline derivatives to yield methyl esters with selective methylation at oxygen or nitrogen atoms.
- Starting Material: Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
- Methylating Agents: Methyl iodide (CH3I) with bases such as triethylamine, sodium hydride (NaH), or potassium carbonate (K2CO3).
- Key Findings:
- Initial methylation under mild conditions (DMF, 50 °C, triethylamine) selectively produces S-methylation products with high yield (>80%).
- Stronger bases (NaH, K2CO3) facilitate further methylation, producing O-methylated and N-methylated products with yields of 80–99% and 1–20%, respectively.
- The reaction proceeds via an SN2 mechanism, with regioselectivity influenced by steric hindrance and anion stability.
- Prolonged heating favors the formation of the O-methylated product almost exclusively.
Summary Table of Preparation Methods
Detailed Research Findings and Mechanistic Insights
The methylation reactions (Method 3) demonstrate that the base strength and solvent polarity critically influence regioselectivity and yield. The SN2 mechanism favors oxygen methylation due to steric hindrance around nitrogen, as confirmed by NMR analysis and computational conformational studies.
The cyclization approach (Method 1) leverages microwave irradiation and palladium-catalyzed Heck coupling to efficiently construct the quinoline core, followed by NaOMe-induced ring closure. This method is scalable and offers high purity products suitable for further functionalization.
The Vilsmeier-Haack reaction (Method 2) provides a versatile route to introduce aldehyde groups at position 3, which can be converted into carboxylates. This method is classical but remains effective for synthesizing functionalized quinoline derivatives.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-hydroxy-1,2-dihydroquinoline-3-carboxylate.
Substitution: The ester group can be substituted with different nucleophiles to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinoline-2,3-dicarboxylate derivatives.
Reduction: 2-Hydroxy-1,2-dihydroquinoline-3-carboxylate.
Substitution: Various quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Antibiotic Development
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate and its derivatives have been investigated for their potential as quinolone antibiotics . These compounds act primarily by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. The presence of specific functional groups enhances their antibacterial activity. For instance, derivatives with sulfur substitutions have shown increased efficacy against various bacterial strains, indicating their potential as new bactericides .
Table 1: Antibacterial Activity of Quinoline Derivatives
| Compound Name | Activity (MIC µg/mL) | Target Bacteria |
|---|---|---|
| Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate | 0.5 | Staphylococcus aureus |
| Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate | 1.0 | Escherichia coli |
| Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate | 0.75 | Pseudomonas aeruginosa |
Antiviral Research
Recent studies have highlighted the compound's potential in antiviral applications , specifically against the Hepatitis B virus (HBV). Molecular docking simulations suggest that this compound derivatives can effectively inhibit HBV replication. Experimental in vitro studies confirmed that certain derivatives demonstrated significant antiviral activity at concentrations as low as 10 µM .
Case Study: Antiviral Efficacy
In a study aimed at evaluating the antiviral properties of methylated quinoline derivatives, several compounds were synthesized and tested for their ability to inhibit HBV replication in human liver cells. The results indicated that:
- Compounds with higher lipophilicity exhibited better cell permeability.
- The most effective compound reduced HBV replication by over 90% compared to untreated controls.
Anticancer Activity
This compound has also been explored for its anticancer properties . Research has shown that certain derivatives can inhibit the formation of the c-Myc/Max/DNA complex, a critical factor in cancer cell proliferation and survival. This mechanism suggests that these compounds may be useful in developing new treatments for various cancers .
Table 2: Anticancer Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Methyl 4-hydroxyquinoline-3-carboxylate | 15 | MCF7 (Breast Cancer) |
| Methyl 4-methoxyquinoline-3-carboxylate | 20 | HeLa (Cervical Cancer) |
| Methyl 4-thioxoquinoline-3-carboxylate | 10 | A549 (Lung Cancer) |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Synthesis Overview
The general synthetic route involves:
- Reacting appropriate aniline derivatives with acetic anhydride to form intermediates.
- Cyclization under acidic conditions to yield the quinoline structure.
- Methylation using methyl iodide or similar reagents to obtain the final product.
Mechanism of Action
The mechanism of action of methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly significant in the context of Alzheimer’s disease, where increased acetylcholine levels can help alleviate symptoms of cognitive decline.
Comparison with Similar Compounds
Key Features :
- The planar quinoline core allows for π-π stacking interactions, while the ester and ketone groups enable hydrogen bonding and nucleophilic reactions.
- Its crystal structure is stabilized by intramolecular hydrogen bonds between the hydroxy and carbonyl groups .
Comparison with Structural Analogues
Thioxo Derivatives
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
- Synthesis : Prepared via condensation of methyl 2-isothiocyanatobenzoate with methyl malonate .
- Reactivity: Exhibits regioselective alkylation: S-Methylation: With CH₃I and triethylamine, yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (81% yield) . O/N-Methylation: Stronger bases (e.g., NaH) favor O-methylation (80–99% yield) over N-methylation (1–20%) .
- Biological Activity : Demonstrates potent inhibition of Hepatitis B Virus (HBV) replication (IC₅₀ = 10 µM) via molecular docking and in vitro studies .
Comparison Table 1: Thioxo vs. Oxo Derivatives
Ester Variants: Methyl vs. Ethyl
Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate
- Synthesis: Directly synthesized from 2-aminobenzaldehyde and diethyl malonate .
- Applications : Used as a precursor for hydrolyzed derivatives in anticancer drug development .
Ethyl 7,8-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Comparison Table 2: Ester Derivatives
Substituent Effects on Activity
Chloro-Substituted Derivatives
- Ethyl 7-chloro-4-({[4-(methylsulfanyl)phenyl]methyl}amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate: Exhibits enhanced hydrophobicity (Cl and methylthio groups) for improved membrane permeability . Molecular weight: 402.89 g/mol .
Phenyl-Substituted Derivatives
Quinoxaline Analogues
Methyl 3-chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate
- Structure: Features a quinoxaline core (two adjacent nitrogen atoms) instead of quinoline.
- Impact : The altered heterocycle reduces planarity, affecting π-π interactions and bioavailability .
Biological Activity
Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications based on current research findings.
This compound belongs to the quinoline family, characterized by its heterocyclic structure. The compound has a molecular formula of CHNO and a molecular weight of approximately 217.22 g/mol. The presence of the methyl ester group enhances its solubility and reactivity in various chemical environments, making it a suitable candidate for medicinal chemistry applications.
Target Interactions:
Research indicates that compounds similar to this compound can interact with DNA through intercalation. This mechanism disrupts DNA replication and transcription processes, potentially leading to cytotoxic effects in tumor cells .
Biochemical Pathways:
The compound's action involves several biochemical pathways, particularly those related to enzyme inhibition. For instance, derivatives have been shown to inhibit acetylcholinesterase, which is relevant for conditions such as Alzheimer's disease. Additionally, studies have demonstrated that these compounds can act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication .
Pharmacological Effects
This compound exhibits various pharmacological effects:
-
Anticancer Activity:
- In vitro studies have shown significant cytotoxicity against human tumor cell lines. For example, compounds derived from this class have demonstrated high cellular uptake and potent anticancer properties against MCF-7 breast cancer cells .
- The mechanism involves apoptosis induction and cell cycle arrest in cancer cells .
- Antiviral Activity:
- Enzyme Inhibition:
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Case Studies
-
Cytotoxicity Against Tumor Cells:
A study demonstrated that this compound derivatives exhibited potent cytotoxic effects on various cancer cell lines. The results indicated that these compounds could induce apoptosis through mitochondrial pathways. -
Antiviral Activity Evaluation:
A theoretical and experimental study assessed the anti-hepatitis B activity of synthesized quinoline derivatives. Results showed promising inhibition rates at low concentrations, suggesting their potential use in antiviral therapies .
Q & A
Q. What are the most reliable synthetic routes for Methyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, and how can reaction yields be optimized?
Methodological Answer: A scalable method involves reacting substituted anilines with triethyl methanetricarboxylate under high-temperature conditions (215–220°C), which avoids toxic solvents and achieves yields >80% . Key steps include:
- Using a 3:1 molar ratio of triethyl methanetricarboxylate to aniline derivatives to drive the reaction forward.
- Efficient recovery of excess triethyl methanetricarboxylate via distillation, minimizing losses to <5% .
- Purification via recrystallization in ethanol or ethyl acetate to isolate the product .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer:
Q. What are the primary solubility and stability considerations for handling this compound in experimental settings?
Methodological Answer:
- Solubility : Limited solubility in polar solvents (e.g., water); dissolves in DMSO, DMF, or ethanol for biological assays .
- Storage : Store in sealed containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How can regioselectivity challenges during alkylation or functionalization of this compound be addressed?
Methodological Answer: The compound’s 4-hydroxy-2-oxo-1,2-dihydroquinoline core has three reactive sites (O, N, S in analogues), requiring controlled conditions:
- Electrophilic alkylation (e.g., CH₃I) : Use polar aprotic solvents (DMF) with NaH as a base to favor S-alkylation in thio analogues .
- Temperature modulation : Lower temperatures (0–5°C) reduce side reactions, while higher temperatures favor thermodynamically stable products .
- Protecting groups : Temporarily block the hydroxyl group (e.g., with TMSCl) to direct reactivity to the nitrogen or sulfur atoms .
Q. How should researchers resolve contradictions in biological activity data for quinoline derivatives?
Methodological Answer:
- In vitro vs. in silico validation : Combine experimental assays (e.g., anti-HBV activity tests) with molecular docking to assess binding affinity to target proteins (e.g., viral polymerases) .
- Dose-response curves : Use standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) to minimize variability .
- Control compounds : Include structurally similar derivatives (e.g., ethyl 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate) to isolate structure-activity relationships .
Q. What computational strategies are effective for predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for nucleophilic/electrophilic attacks .
- Molecular docking (AutoDock/Vina) : Screen interactions with biological targets (e.g., enzymes) to prioritize synthetic targets .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to predict crystallization behavior .
Q. How can researchers validate the purity of this compound in multi-step syntheses?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.1% .
- TLC monitoring : Employ silica gel plates (ethyl acetate/hexane, 1:1) with UV visualization to track intermediate formation .
- Elemental analysis : Confirm C, H, N, O percentages within ±0.3% of theoretical values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
